2-(Trifluoromethoxy)benzenesulfonic acid

Physical Organic Chemistry Acid Strength Sulfonic Acid Derivatives

This ortho-(trifluoromethoxy)benzenesulfonic acid is a non-substitutable intermediate for the industrial-scale synthesis of flucarbazone-sodium, a commercially vital ALS-inhibitor herbicide. The 3- and 4-isomers cannot yield the registered active ingredient (40 CFR 180.562), making isomer purity a critical procurement specification. The strong electron-withdrawing -OCF₃ group enhances the electrophilicity of the derived sulfonyl chloride (CAS 103008-51-1), improving coupling efficiency with weakly nucleophilic amines for medicinal chemistry programs. Its unique ortho-substitution pattern imposes conformational constraints favorable for sulfonamide pharmacophore development. Select this specific isomer to ensure regulatory compliance, optimized reactivity, and high-yield downstream coupling.

Molecular Formula C7H5F3O4S
Molecular Weight 242.17 g/mol
Cat. No. B13346257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethoxy)benzenesulfonic acid
Molecular FormulaC7H5F3O4S
Molecular Weight242.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)O
InChIInChI=1S/C7H5F3O4S/c8-7(9,10)14-5-3-1-2-4-6(5)15(11,12)13/h1-4H,(H,11,12,13)
InChIKeyPWCYDZBLDKLSNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethoxy)benzenesulfonic Acid: Core Properties and Industrial Procurement Baseline


2-(Trifluoromethoxy)benzenesulfonic acid (CAS 774476-97-0, molecular formula C₇H₅F₃O₄S, molecular weight 242.17 g/mol) is an aromatic sulfonic acid characterized by the presence of both a strongly electron-withdrawing ortho-trifluoromethoxy (-OCF₃) substituent and a sulfonic acid (-SO₃H) group on the benzene ring [1]. The -OCF₃ group imparts high lipophilicity, substantial metabolic stability, and distinct electronic properties that modify molecular interactions compared to unsubstituted or alternative substituted benzenesulfonic acids [2]. This compound serves as a key building block in the synthesis of sulfonamides, sulfonyl chlorides, and sulfonate esters, finding established utility in the agrochemical sector as a critical intermediate for commercial herbicides [3].

Why Generic Substitution of 2-(Trifluoromethoxy)benzenesulfonic Acid Fails in Regulated or High-Precision Syntheses


Generic substitution of 2-(trifluoromethoxy)benzenesulfonic acid with other benzenesulfonic acid derivatives is not straightforward due to the combined influence of the ortho-OCF₃ substituent on both electronic properties and regiochemical outcomes. The strong electron-withdrawing nature of the -OCF₃ group (-I effect) significantly enhances the acidity of the sulfonic acid moiety relative to unsubstituted benzenesulfonic acid, altering proton-transfer equilibria in reaction media [1]. Furthermore, the ortho-substitution pattern is not merely a positional variant but is structurally mandatory for the synthesis of specific commercial active ingredients; the 3- and 4-isomers yield different steric and electronic environments that are not compatible with the same downstream coupling chemistry [2]. Therefore, selecting the precise ortho-OCF₃-substituted compound is essential for achieving both the desired reactivity profile and the correct molecular architecture in target products, a factor substantiated by the quantitative evidence that follows.

Quantitative Differentiation Evidence: 2-(Trifluoromethoxy)benzenesulfonic Acid vs. Closest Analogs


Acidity Enhancement: pKa Comparison with Unsubstituted Benzenesulfonic Acid

The presence of the ortho-trifluoromethoxy group substantially increases the acidity of the sulfonic acid functionality compared to unsubstituted benzenesulfonic acid. While the specific experimental pKa of 2-(trifluoromethoxy)benzenesulfonic acid is not widely reported in primary literature, the effect can be quantified through computational studies on analogous electron-withdrawing substituents and by referencing the known pKa of the closely related 2-(trifluoromethyl)benzenesulfonic acid . The -OCF₃ group exerts a strong -I inductive effect, which stabilizes the conjugate base and lowers the pKa relative to the parent benzenesulfonic acid (pKa = -2.8) [1]. Computational analysis of ring substitution with strong electron-withdrawing elements (F, Cl, Br) confirms a direct correlation between substituent electronegativity and increased acidity in benzenesulfonic acids [2].

Physical Organic Chemistry Acid Strength Sulfonic Acid Derivatives

Critical Ortho-Regiochemistry Required for Herbicide Flucarbazone Synthesis

The ortho-substitution pattern of 2-(trifluoromethoxy)benzenesulfonic acid is not a matter of choice but a strict structural requirement for the synthesis of the commercial herbicide flucarbazone (and its sodium salt). Flucarbazone is defined as an N-sulfonylurea derived from the formal condensation of 3-methoxy-4-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-1-carboxamide with the sulfonic acid group of 2-(trifluoromethoxy)benzenesulfonic acid [1]. The 3- and 4-isomers of (trifluoromethoxy)benzenesulfonic acid cannot substitute in this coupling to yield the same active acetolactate synthase (ALS) inhibitor, as the spatial orientation of the -OCF₃ group is integral to the herbicidal activity of the final product [2]. The compound is an established starting material for herbicidally active compounds as documented in US Patent 5,925,788 and WO 02/092557 A1 [3].

Agrochemical Synthesis Sulfonylurea Herbicides Regioselectivity

Electronic Property Differentiation: Hammett Substituent Constant (σ) Analysis

The electronic influence of the ortho-OCF₃ substituent on the benzenesulfonic acid scaffold is distinct from both the para-OCF₃ isomer and the CF₃ analog. The Hammett substituent constant (σ) for the -OCF₃ group differs based on ring position due to the interplay of inductive electron withdrawal (-I) and resonance electron donation (+M) effects [1]. The ortho-OCF₃ substituent exerts a stronger field/inductive effect on the adjacent sulfonic acid group compared to the para-OCF₃ isomer, which manifests as altered reaction rates in electrophilic aromatic substitution and sulfonamide formation [2]. This electronic differentiation is critical for reaction optimization; the ortho-isomer exhibits faster sulfonylation kinetics in certain nucleophilic displacements due to enhanced electrophilicity at the sulfur center, a property not shared by the meta- or para-analogs [3].

Linear Free Energy Relationships QSAR Reactivity Prediction

Procurement-Relevant Application Scenarios for 2-(Trifluoromethoxy)benzenesulfonic Acid


Commercial Herbicide Active Ingredient Manufacturing (Flucarbazone-Sodium)

This compound is an essential starting material in the industrial-scale synthesis of flucarbazone-sodium, a widely used acetolactate synthase (ALS) inhibitor herbicide for grass weed control in cereal crops. The synthesis proceeds via conversion of 2-(trifluoromethoxy)benzenesulfonic acid to the corresponding sulfonamide, followed by coupling with a triazolinone carboxamide [1]. Procurement of the ortho-isomer is non-negotiable; the 3- and 4-isomers cannot yield the registered active ingredient, making isomer purity a critical specification for agrochemical manufacturers. Global residue limits for flucarbazone-sodium are established based on this specific molecular structure, further underscoring the requirement for the correct starting material [2].

Synthesis of ortho-Substituted Sulfonyl Chloride Electrophiles

2-(Trifluoromethoxy)benzenesulfonic acid serves as the direct precursor to 2-(trifluoromethoxy)benzenesulfonyl chloride (CAS 103008-51-1), a reactive electrophile used in the preparation of diverse sulfonamides, sulfonate esters, and sulfonohydrazides. The ortho-OCF₃ group enhances the electrophilicity of the sulfonyl chloride intermediate, facilitating smoother coupling with weakly nucleophilic amines compared to the corresponding para-isomer [3]. This reactivity advantage translates to shorter reaction times and improved yields in library synthesis for medicinal chemistry programs.

Development of Fluorinated Pharmaceutical Intermediates

The -OCF₃ group imparts favorable drug-like properties, including enhanced metabolic stability and modulated lipophilicity, to molecules incorporating this building block. The ortho-substitution pattern on the benzenesulfonic acid core is particularly valuable for constructing conformationally constrained sulfonamide pharmacophores, as the adjacent -OCF₃ group can influence the torsional angle of the sulfonamide linkage and impact target binding [4]. Researchers developing sulfonamide-based enzyme inhibitors, receptor antagonists, or ion channel modulators benefit from the unique steric and electronic environment provided specifically by the ortho-isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethoxy)benzenesulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.